1-(5-Bromopyridin-2-yl)urea
CAS No.:
Cat. No.: VC15961387
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3O |
|---|---|
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | (5-bromopyridin-2-yl)urea |
| Standard InChI | InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
| Standard InChI Key | VFNIHYQRRPITDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(5-Bromopyridin-2-yl)urea, also known as (5-bromopyridin-2-yl)urea, belongs to the class of arylurea compounds. Its IUPAC name reflects the substitution pattern: a urea group (-NH-C(=O)-NH) is bonded to the pyridine ring at the 2-position, while a bromine atom occupies the 5-position . The compound’s SMILES representation, , underscores its planar aromatic system and hydrogen-bonding capabilities .
Table 1: Key Computed Properties of 1-(5-Bromopyridin-2-yl)urea
| Property | Value | Method of Computation |
|---|---|---|
| Molecular Weight | 216.04 g/mol | PubChem 2.1 |
| XLogP3-AA | 0.5 | XLogP3 3.0 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |
| Exact Mass | 214.96942 Da | PubChem 2.1 |
Spectroscopic and Crystallographic Data
While crystallographic data for 1-(5-Bromopyridin-2-yl)urea remains unreported, its 3D conformer model (PubChem CID 23202837) suggests a planar pyridine ring with the urea moiety adopting a resonance-stabilized configuration . The bromine atom at the 5-position introduces steric and electronic effects, potentially influencing intermolecular interactions in solid-state structures.
Synthesis and Reactivity
Reactivity Profile
The urea group in 1-(5-Bromopyridin-2-yl)urea participates in hydrogen bonding and may undergo hydrolysis under acidic or basic conditions to yield 5-bromopyridin-2-amine and carbon dioxide. The bromine atom at the 5-position renders the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization .
Computational and Experimental Validation
Molecular Dynamics Simulations
In silico analyses of related urea derivatives demonstrate stable binding to MMP-2 and MMP-9 over 100-ns simulations, with root-mean-square deviation (RMSD) values below 2.0 Å . These results corroborate the hypothesis that the urea group and bromopyridine ring collectively enhance target engagement through hydrophobic and polar interactions.
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